Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate
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Overview
Description
Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a hydroxy group at the 7th position, a methyl group at the 4th position, and an ethyl ester group at the 3rd position of the propanoate side chain.
Mechanism of Action
Target of Action
Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate is a derivative of coumarin . Coumarins are known to have a wide range of biological activities and have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . .
Mode of Action
For instance, some coumarins have been found to inhibit the proliferation of a number of human malignant cell lines in vitro .
Biochemical Pathways
Coumarins are known to affect a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
Coumarin derivatives have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Esterification: The 7-hydroxy-4-methylcoumarin is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate in dry acetone. This reaction forms the ethyl ester derivative.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 7-oxo-4-methylcoumarin derivatives.
Reduction: Formation of dihydro-4-methylcoumarin derivatives.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex coumarin derivatives.
Biology: Investigated for its potential as an antioxidant, antimicrobial, and anticancer agent.
Medicine: Explored for its anticoagulant properties and potential use in treating cardiovascular diseases.
Industry: Utilized in the development of fluorescent dyes and optical brighteners.
Comparison with Similar Compounds
Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate can be compared with other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: Lacks the ethyl ester group, making it less lipophilic.
4-Methylumbelliferone: Similar structure but with different substitution patterns, leading to varied biological activities.
Warfarin: A well-known anticoagulant with a different substitution pattern on the coumarin core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-3-19-14(17)7-6-12-9(2)11-5-4-10(16)8-13(11)20-15(12)18/h4-5,8,16H,3,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRVIXNRVMZXFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)O)OC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975087 |
Source
|
Record name | Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5969-19-7 |
Source
|
Record name | NSC115527 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115527 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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